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Compound of Interest

Compound Name: 1,3-Heptadiene

Cat. No.: B15322704 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

computationally predicted and experimentally validated properties of 1,3-heptadiene, with a

comparative look at its isomer, 2,4-heptadiene.

This guide provides a detailed comparison of computed and experimental data for 1,3-
heptadiene, a volatile organic compound with applications in chemical synthesis. To offer a

broader context for its properties, a parallel comparison with the isomeric 2,4-heptadiene is

included. The information presented herein is intended to support researchers in validating

computational models and in the design and development of new chemical entities.

Workflow for Property Validation
The following diagram illustrates the general workflow for comparing computed and

experimentally determined molecular properties.
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Workflow: Computed vs. Experimental Property Validation
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A flowchart illustrating the comparison of computed and experimental data.

Physicochemical and Thermodynamic Properties
A comparison of key physicochemical and thermodynamic properties for 1,3-heptadiene and

2,4-heptadiene is presented below. Computed values are sourced from established chemical

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15322704?utm_src=pdf-body-img
https://www.benchchem.com/product/b15322704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


databases and prediction software, while experimental data are derived from peer-reviewed

literature and public data repositories.

Property
1,3-Heptadiene
(Computed)

1,3-Heptadiene
(Experimental)

2,4-Heptadiene
(Computed)

2,4-Heptadiene
(Experimental)

Molecular Weight 96.17 g/mol [1] 96.1702 g/mol [2] 96.17 g/mol [3] 96.1702 g/mol [4]

Boiling Point 376.50 ± 3.00 K Not Available Not Available

102-103 °C

(approx. 375-376

K)[5]

Enthalpy of

Vaporization

(ΔHvap)

30.46 kJ/mol Not Available Not Available Not Available

Enthalpy of

Formation (gas,

ΔfH°gas)

54.84 kJ/mol Not Available Not Available Not Available

Standard Gibbs

Free Energy of

Formation (ΔfG°)

176.12 kJ/mol Not Available Not Available Not Available

Kovats Retention

Index (non-polar

column)

Not Available 682[1][6] Not Available 750[3][4]

LogP

(Octanol/Water

Partition

Coefficient)

2.529 Not Available 2.7[3][7] Not Available

Spectroscopic Data Comparison
Spectroscopic techniques are fundamental for the structural elucidation of organic molecules.

Below is a summary of available computed and experimental spectroscopic data for 1,3-
heptadiene and its isomer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Spectrum Data Source Details

1,3-Heptadiene 13C NMR PubChem[1]

Specific experimental

conditions such as

solvent and field

strength are not

provided.

2,4-Heptadiene 13C NMR PubChem[3]

Specific experimental

conditions such as

solvent and field

strength are not

provided.

Infrared (IR) Spectroscopy
Compound Spectrum Type Data Source Details

1,3-Heptadiene Vapor Phase IR PubChem[1]

Specific instrumental

parameters are not

detailed.

2,4-Heptadiene Vapor Phase IR PubChem[3]

Specific instrumental

parameters are not

detailed.

Mass Spectrometry (MS)
Compound Technique Data Source Details

1,3-Heptadiene

Gas Chromatography-

Mass Spectrometry

(GC-MS)

PubChem[1]

Specific GC and MS

conditions are not

provided.

2,4-Heptadiene

Gas Chromatography-

Mass Spectrometry

(GC-MS)

PubChem[3]

Specific GC and MS

conditions are not

provided.
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Experimental Protocols
While specific experimental conditions for the spectra of 1,3-heptadiene and 2,4-heptadiene

are not readily available in the public domain, the following sections outline generalized

protocols for the techniques used to acquire such data for volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Volatile Liquids

Sample Preparation: A small quantity of the volatile liquid (typically a few milligrams) is

dissolved in a deuterated solvent (e.g., CDCl3, C6D6) within an NMR tube. Tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Data Acquisition: For 13C NMR, a proton-decoupled sequence is typically employed to

simplify the spectrum to single lines for each unique carbon atom. A sufficient number of

scans are acquired to achieve an adequate signal-to-noise ratio, which can be significant for

13C due to its low natural abundance.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy of
Volatile Liquids (Vapor Phase)

Sample Preparation: A few microliters of the volatile liquid are injected into a heated gas cell

with IR-transparent windows (e.g., KBr, NaCl). The cell is then heated to ensure the sample

is in the vapor phase.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Background Spectrum: A spectrum of the empty, heated gas cell is recorded as a

background.

Sample Spectrum: The IR beam is passed through the gas cell containing the vaporized

sample, and the resulting interferogram is recorded.
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Data Processing: The background spectrum is subtracted from the sample spectrum, and

the result is Fourier transformed to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) of
Volatile Compounds

Sample Preparation: A dilute solution of the heptadiene isomer is prepared in a volatile

solvent (e.g., hexane, dichloromethane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is

equipped with a capillary column suitable for separating volatile, non-polar compounds (e.g.,

a DB-5 or similar).

GC Separation: A small volume of the sample solution is injected into the heated GC inlet.

The oven temperature is programmed to ramp up, allowing for the separation of different

components based on their boiling points and interactions with the column's stationary

phase.

Mass Spectrometry: As components elute from the GC column, they enter the mass

spectrometer's ion source (typically electron ionization for volatile compounds). The

molecules are fragmented, and the resulting ions are separated by their mass-to-charge

ratio, generating a mass spectrum for each component.

Data Analysis: The retention time from the chromatogram aids in identifying the compound,

while the mass spectrum provides a molecular fingerprint that can be compared to spectral

libraries for confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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